
6-Hydroxy-2-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a hydroxylating agent under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group may yield 6-oxo-2-(trifluoromethyl)nicotinic acid, while reduction may produce 6-amino-2-(trifluoromethyl)nicotinic acid derivatives .
Scientific Research Applications
6-Hydroxy-2-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function . The compound acts by binding to conserved regions within the RNase H domain, inhibiting both the polymerase and RNase H functions, which are crucial for viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure with a hydroxyl group at the 2nd position and a trifluoromethyl group at the 6th position.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Contains a methyl group instead of a hydroxyl group at the 6th position.
2-[3-(trifluoromethyl)phenoxy]nicotinic acid: Features a phenoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets, making it valuable for various applications .
Biological Activity
6-Hydroxy-2-(trifluoromethyl)nicotinic acid (6-HF2TNA) is a fluorinated derivative of nicotinic acid notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a hydroxyl group at the sixth position and a trifluoromethyl group at the second position of the pyridine ring. The following sections detail its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_7H_6F_3N_1O_3
- Molecular Weight : 207.11 g/mol
The structural characteristics of 6-HF2TNA contribute significantly to its biological interactions and pharmacological potential.
Enzyme Inhibition
Research indicates that 6-HF2TNA may act as a non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the NAD salvage pathway. This pathway is essential for maintaining cellular levels of NAD+, a molecule involved in various cellular processes such as energy metabolism, cell signaling, and DNA repair. By inhibiting NAMPT, 6-HF2TNA could potentially influence these processes and be relevant in diseases associated with NAD+ dysregulation.
The mechanism by which 6-HF2TNA inhibits NAMPT involves direct interaction with the enzyme's active site, which may alter its conformation and reduce its activity. This inhibition can lead to decreased NAD+ levels, thereby affecting cellular metabolism and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that derivatives of 6-HF2TNA exhibit varying degrees of antibacterial activity against several pathogenic bacteria. For instance, certain derivatives demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with effective concentrations as low as 0.016 mM .
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including 6-HF2TNA, against clinically relevant strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
NC3 | Pseudomonas aeruginosa | 0.016 mM |
NC5 | Staphylococcus aureus | 0.03 mM |
NC4 | Candida albicans | <1 mM |
These findings underscore the potential of 6-HF2TNA derivatives in combating antibiotic-resistant pathogens .
Potential Therapeutic Applications
The biological activities of 6-HF2TNA extend beyond enzyme inhibition and antimicrobial effects. Its role in cancer research has been explored, where it may exhibit anti-tumor activity in specific cancer cell lines. However, the precise mechanisms underlying these effects are still under investigation.
Research Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, and what are the critical steps?
- Methodological Answer : The synthesis typically involves multi-step protocols. One optimized route includes:
- Chlorination : Reacting 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile with tetramethylammonium chloride and triethylamine (1:2:1 molar ratio), achieving ~80.8% yield .
- Hydrolysis : Using a mixed solvent of sulfuric and nitric acid (4:1 v/v) to hydrolyze intermediates, yielding ~92.7% product .
- Hydrogenolysis : Employing 10% Pd/C catalyst (6 wt% relative to substrate) with sodium acetate (1:2 molar ratio) for dehalogenation, yielding ~90.4% .
Key challenges include controlling reaction pH and ensuring inert conditions to prevent degradation of intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : NIST-standardized electron ionization (EI) MS provides fragmentation patterns for structural validation (NIST MS Number: 342897) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO confirms substitution patterns, particularly distinguishing trifluoromethyl and hydroxyl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity, though solubility in methanol/DMSO may require mobile-phase optimization .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear flame-resistant clothing, nitrile gloves, and eye protection. Use fume hoods to avoid inhalation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .
- Storage : Maintain under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of trifluoromethyl-substituted nicotinic acid derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for hydrogenolysis efficiency. Pd/C at 6 wt% showed superior activity in reducing side reactions .
- Solvent Selection : Mixed acidic solvents (e.g., H₂SO₄/HNO₃) enhance hydrolysis rates, but prolonged exposure risks nitration byproducts .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., nitrile → carboxylic acid conversion) and adjust stoichiometry dynamically .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Studies : Conduct accelerated stability testing in buffers (pH 2–12). The trifluoromethyl group enhances electron-withdrawing effects, reducing stability in alkaline conditions (t₁/₂ < 24 hrs at pH 12) .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition onset at 150°C, necessitating low-temperature storage (<25°C) .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light; amber glassware is recommended for long-term storage .
Q. What mechanistic insights exist for the hydrolysis of trifluoromethylpyridine precursors to nicotinic acids?
- Methodological Answer :
- Intermediate Trapping : Use LC-MS to identify nitrile hydrate intermediates during hydrolysis, confirming a stepwise mechanism .
- Isotopic Labeling : ¹⁸O-labeled H₂O studies reveal hydroxyl incorporation at the C6 position, supporting nucleophilic aromatic substitution .
- Computational Modeling : DFT calculations predict activation barriers for trifluoromethyl group displacement, guiding solvent/catalyst selection .
Q. How can researchers resolve discrepancies in hazard classification data for this compound?
- Methodological Answer :
- Source Verification : Cross-reference SDS from multiple vendors (e.g., Kishida Chemical vs. ChemNet ). Current data indicate no GHS classification, but some sources list irritant properties (Xi) .
- In Silico Tools : Use tools like EPA’s TEST or OECD QSAR to predict ecotoxicity, though experimental validation (e.g., Daphnia magna assays) is critical .
Q. Applications in Advanced Research
Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?
- Methodological Answer :
- Herbicide Development : As a pyridinecarboxylic acid scaffold, it serves as a precursor for sulfonylurea herbicides (e.g., flupyrsulfuron-methyl) targeting acetolactate synthase .
- Enzyme Inhibition : Modify the hydroxyl group to generate prodrugs or phosphoribosyltransferase inhibitors, leveraging its chelation potential with metal cofactors .
Q. Data Contradictions and Mitigation Strategies
- Solubility Variability : Reported DMSO solubility ranges from "slight" to "moderate" . Pre-saturate solvents with the compound and use sonication for 10–15 mins to improve dissolution.
- Hazard Classification : Discrepancies between SDS sources suggest batch-specific impurities. Conduct elemental analysis (CHNS/O) and ICP-MS to rule out heavy metal contaminants .
Properties
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSINKYEUOBDEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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